molecular formula C8H11NO2 B2791174 3-(1H-pyrrol-1-yl)butanoic acid CAS No. 94807-08-6

3-(1H-pyrrol-1-yl)butanoic acid

Cat. No. B2791174
CAS RN: 94807-08-6
M. Wt: 153.181
InChI Key: XNVBCXDROBEFKR-UHFFFAOYSA-N
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Description

3-(1H-pyrrol-1-yl)butanoic acid is a chemical compound with the CAS Number: 94807-08-6 . It has a molecular weight of 153.18 . It is in liquid form .


Synthesis Analysis

The synthesis of pyrrole derivatives, such as 3-(1H-pyrrol-1-yl)butanoic acid, can be achieved through various methods. One method involves the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization . Other methods include the Paal-Knorr pyrrole condensation, which involves the reaction of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines .


Molecular Structure Analysis

The InChI code for 3-(1H-pyrrol-1-yl)butanoic acid is 1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Pyrrole derivatives, including 3-(1H-pyrrol-1-yl)butanoic acid, are known to participate in a variety of chemical reactions. For instance, they can undergo Cu/ABNO-catalyzed aerobic oxidative coupling with diols . They can also participate in olefin ring-closing metathesis followed by in situ oxidative aromatization .


Physical And Chemical Properties Analysis

3-(1H-pyrrol-1-yl)butanoic acid is a liquid at room temperature . It has a molecular weight of 153.18 . The compound’s InChI code is 1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11) .

Scientific Research Applications

Alkaloid Isolation and Characterization

A study isolated novel pyrrole alkaloids from the fruiting bodies of Leccinum extremiorientale, including 2-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]acetic acid and 4-[2-formyl-5-(methoxymethyl)-1H-pyrrol-1-yl]butanoic acid. These compounds were identified using NMR spectroscopy and MS techniques (Yang et al., 2015).

Drug Development

3-Aryl(pyrrolidin-1-yl)butanoic acids, synthesized via diastereoselective routes, were screened for their affinity against various integrins. Notably, a particular analog, (S)-3-(3-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic acid hydrochloride salt, was identified for its high affinity for αvβ6 integrin and potential in treating idiopathic pulmonary fibrosis (Procopiou et al., 2018).

Edible Mushroom Analysis

Pyrrole alkaloid derivatives were isolated from the edible mushroom Basidiomycetes-X (Echigoshirayukidake), including 4-[2-formyl-5-(hydroxymethyl)-1H-pyrrol-1-yl] butanoic acid. This compound was identified as a major component in the mushroom, highlighting its significance in mycology and food science (Sakamoto et al., 2020).

Safety And Hazards

The safety information for 3-(1H-pyrrol-1-yl)butanoic acid indicates that it may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing its dust/fume/gas/mist/vapors/spray and using it only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water . If in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

3-pyrrol-1-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-7(6-8(10)11)9-4-2-3-5-9/h2-5,7H,6H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNVBCXDROBEFKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)N1C=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-pyrrol-1-yl)butanoic acid

Citations

For This Compound
1
Citations
校條康宏, 濱嶋祥就, 濱田康正 - (No Title), 2012 - opac.ll.chiba-u.jp
創薬に関するキーワードとして, 1980 年代には CADD (Computer-Aided Drug Design) が, 1990 年代には HTS (High-Throughput Screening) と CC (Combinatorial Chemistry) が, そして 2000 …
Number of citations: 6 opac.ll.chiba-u.jp

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